molecular formula C9H10F2O B13963604 3,5-Difluoro-4-isopropylphenol

3,5-Difluoro-4-isopropylphenol

Cat. No.: B13963604
M. Wt: 172.17 g/mol
InChI Key: LDLSMLOGGCVIDK-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-isopropylphenol is an organic compound characterized by the presence of two fluorine atoms and an isopropyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-isopropylphenol typically involves the fluorination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product . Additionally, the use of catalytic systems can enhance the efficiency of the fluorination process.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-isopropylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield difluoroquinones, while reduction can produce difluorohydroquinones .

Scientific Research Applications

3,5-Difluoro-4-isopropylphenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-isopropylphenol exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby increasing its potency and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-methylphenol
  • 3,5-Difluoro-4-tert-butylphenol
  • 3,5-Difluoro-4-ethylphenol

Uniqueness

Compared to similar compounds, 3,5-Difluoro-4-isopropylphenol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. The isopropyl group can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

3,5-difluoro-4-propan-2-ylphenol

InChI

InChI=1S/C9H10F2O/c1-5(2)9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3

InChI Key

LDLSMLOGGCVIDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1F)O)F

Origin of Product

United States

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